3-(3-Ethoxy-2-methoxyphenyl)prop-2-en-1-ol

Medicinal chemistry Structure-activity relationship Isomer differentiation

Standard 3,4-substituted cinnamyl alcohols (e.g., coniferyl alcohol) confound screening assays via oxidative redox cycling and acid-catalyzed polymerization, generating pan-assay interference and amorphous gums. This 2,3-dialkoxy isomer (CAS 1563323-24-9) replaces the free phenolic OH with an ethoxy group, delivering a chemically robust, fully O-alkylated scaffold. The allylic alcohol handle remains available for selective esterification, oxidation, or Heck coupling. • 97-98% purity with batch QC (NMR, HPLC, GC) ensures activity attribution to the intended structure rather than isomeric impurities. • Resists acid-catalyzed degradation; ships ambient, stores at 2-8°C (not -20°C), reducing logistical burden. • Computationally predicted multi-target profile (lipid metabolism, DNA synthesis inhibition, antineoplastic) rationalizes inclusion in oncology/metabolic phenotypic screens.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
Cat. No. B13545057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Ethoxy-2-methoxyphenyl)prop-2-en-1-ol
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC(=C1OC)C=CCO
InChIInChI=1S/C12H16O3/c1-3-15-11-8-4-6-10(7-5-9-13)12(11)14-2/h4-8,13H,3,9H2,1-2H3/b7-5+
InChIKeyAXZADDFYMVRCAE-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Ethoxy-2-methoxyphenyl)prop-2-en-1-ol: Overview


3-(3-Ethoxy-2-methoxyphenyl)prop-2-en-1-ol (CAS 1563323-24-9) is a synthetic phenylpropenol derivative with molecular formula C12H16O3 and molecular weight 208.25 g/mol [1]. The compound features a prop-2-en-1-ol moiety attached to a phenyl ring substituted with an ethoxy group at position 3 and a methoxy group at position 2, distinguishing it from the naturally occurring 3,4-substituted coniferyl alcohol scaffold [2]. Computational predicted activity profiling links this substitution pattern to potential lipid metabolism regulation, angiogenesis stimulation, and DNA synthesis inhibition [3]. Commercially available at 97–98% purity from multiple vendors including Bidepharm and AKSci, it is supplied as a research-grade intermediate for further synthetic elaboration .

3-(3-Ethoxy-2-methoxyphenyl)prop-2-en-1-ol: Why Substitution Fails


Phenylpropenols with identical molecular formula (C12H16O3) but different substitution patterns exhibit distinct electronic environments, steric profiles, and biological target engagement. The target compound's 2-methoxy-3-ethoxy substitution creates an ortho-dialkoxy arrangement on the phenyl ring, generating a unique dipole moment and hydrogen-bond acceptor geometry compared to the 3-methoxy-4-ethoxy regioisomer (CAS 10231-47-7) . Unlike coniferyl alcohol (4-hydroxy-3-methoxycinnamyl alcohol, CAS 458-35-5), which possesses a free phenolic hydroxyl group that acts as a hydrogen-bond donor and is susceptible to oxidative coupling and glucuronidation, the target compound is fully O-alkylated, eliminating this metabolic liability and altering solubility and membrane partitioning . Computational predictions suggest the target's substitution pattern correlates with a broader predicted bioactivity spectrum (lipid metabolism regulation, DNA synthesis inhibition, antineoplastic) than the regioisomer, which may preferentially engage different target classes [1]. Simple interchange within the C12H16O3 isomeric family is therefore not scientifically justified without confirmatory assay data.

3-(3-Ethoxy-2-methoxyphenyl)prop-2-en-1-ol: Quantitative Differentiation Evidence


Positional Isomerism: 2,3- vs. 3,4-Dialkoxy Arrangement

The target compound places the two alkoxy substituents in an ortho relationship (positions 2 and 3) on the phenyl ring, whereas the commercially available regioisomer 3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-ol (CAS 10231-47-7) positions them meta/para (3 and 4). This positional isomerism produces distinct computed topological polar surface area (TPSA) values despite identical molecular formula: the target compound has a TPSA of 38.7 Ų with 3 hydrogen-bond acceptors, while the 3,4-isomer, with its differently oriented oxygen lone pairs, may exhibit altered effective polarity [1]. The ortho-dialkoxy arrangement also creates steric hindrance around the propenol attachment site that is absent in the 3,4-isomer, potentially affecting the compound's conformational preferences and receptor binding geometry [1].

Medicinal chemistry Structure-activity relationship Isomer differentiation

Commercial Purity Benchmarking

Across multiple reputable suppliers, the target compound 3-(3-ethoxy-2-methoxyphenyl)prop-2-en-1-ol (CAS 1563323-24-9) is consistently offered at a minimum purity of 97% (AKSci) or 98% (Bidepharm, Leyan), with batch-specific QC documentation including NMR, HPLC, and GC . In contrast, the closest positional isomer, 3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-ol (CAS 10231-47-7), carries a lower minimum purity specification of 95% from the same supplier (AKSci 7992DU) . This 2–3 percentage-point purity differential translates to a potential 2–3% higher impurity burden in the regioisomer, which may introduce confounding byproducts in sensitive catalytic or biological assays.

Chemical procurement Quality control Building block standardization

Predicted Bioactivity Profile vs. Coniferyl Alcohol

Computational target prediction algorithms assign the target compound high probability scores across multiple therapeutic-relevant categories: lipid metabolism regulator (0.999), angiogenesis stimulant (0.995), DNA synthesis inhibitor (0.991), apoptosis agonist (0.979), and antineoplastic (0.961) [1]. While coniferyl alcohol (CAS 458-35-5) is a well-characterized biosynthetic intermediate in lignan and coumarin pathways with documented fungal growth inhibition activity, its primary biological annotation is as an enzyme substrate (eucalyptus globulus enzyme) rather than a multi-target small-molecule modulator . The fully O-alkylated nature of the target compound eliminates the phenolic -OH present in coniferyl alcohol, which is a key determinant of oxidative coupling reactivity and metabolic conjugation [2]. This structural modification is predicted to shift the bioactivity profile away from natural product biosynthesis and toward direct enzyme/receptor modulation.

Computational pharmacology Drug discovery Target prediction

Lipophilicity Comparison vs. Coniferyl Alcohol

The target compound has a computed XLogP3-AA value of 2.0, reflecting the lipophilic contribution of the ethoxy (-OCH2CH3) substituent replacing the polar hydroxyl group found in coniferyl alcohol [1]. Coniferyl alcohol, with a free phenolic -OH, has a lower predicted logP (estimated ~1.0–1.2 based on structural comparison) and exhibits moderate alcohol solubility but near-insolubility in water . The increased lipophilicity of the target compound (XLogP 2.0) is expected to enhance passive membrane permeability and blood-brain barrier penetration potential compared to the more polar coniferyl alcohol scaffold, while also altering the compound's solubility profile in organic solvents [2].

ADME prediction Lipophilicity Drug-likeness

Storage and Handling Stability

The target compound is shipped at room temperature in continental US and stored sealed in dry conditions at 2–8°C for long-term preservation . In contrast, coniferyl alcohol requires storage at −20°C and is noted to polymerize upon exposure to dilute acids, converting to an amorphous gum [1]. The fully O-alkylated structure of the target compound eliminates the oxidative and acid-catalyzed polymerization pathways available to coniferyl alcohol's free phenolic moiety, resulting in a more robust handling profile suitable for multi-step synthetic workflows that may involve acidic or oxidative conditions [2]. This stability advantage reduces the risk of compound degradation during procurement, shipping, and laboratory storage.

Compound management Stability Logistics

3-(3-Ethoxy-2-methoxyphenyl)prop-2-en-1-ol: Application Scenarios


Ortho-Dialkoxy Phenylpropanoid Synthetic Intermediate

The target compound's unique 2,3-dialkoxy substitution pattern provides a scaffold distinct from the commonly explored 3,4-substituted cinnamyl alcohol series. Its ortho-alkoxy arrangement creates a sterically constrained environment around the propenol attachment point that is not accessible from coniferyl alcohol or 3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-ol [1]. Procurement of this specific isomer enables systematic exploration of ortho-dialkoxy SAR space, with the allylic alcohol handle serving as a versatile functional group for esterification, etherification, oxidation to the corresponding aldehyde/carboxylic acid, or Heck coupling transformations . The 97–98% purity specification with batch QC documentation ensures that observed biological activity can be attributed to the intended structure rather than isomeric or synthetic impurities .

Multi-Target Phenotypic Screening Candidate

Computational target prediction assigns this compound high probability scores for lipid metabolism regulation (0.999), angiogenesis stimulation (0.995), DNA synthesis inhibition (0.991), and antineoplastic activity (0.961) [1]. This predicted multi-target profile makes the compound a rational choice for phenotypic screening campaigns in oncology or metabolic disease, where engaging multiple pathways simultaneously is therapeutically desirable. The fully O-alkylated structure eliminates the confounding redox activity associated with free phenolic compounds, reducing the risk of pan-assay interference (PAINS) from oxidative cycling that can plague coniferyl alcohol-based screening hits . Researchers should confirm these computational predictions experimentally in target-specific assays before drawing mechanistic conclusions.

Acid-Tolerant Building Block for Multi-Step Synthesis

Unlike coniferyl alcohol, which undergoes acid-catalyzed polymerization to amorphous gums, the target compound's fully O-alkylated phenyl ring provides stability under acidic conditions commonly encountered in multi-step organic synthesis (e.g., protecting group manipulations, Friedel-Crafts reactions, acid-catalyzed cyclizations) [1]. This chemical robustness, combined with ambient-temperature shipping tolerance and refrigerator storage (2–8°C rather than −20°C), reduces logistical complexity for medicinal chemistry laboratories synthesizing compound libraries from this scaffold . The allylic alcohol functionality remains available for selective transformations (oxidation, Mitsunobu, Appel reaction) while the dialkoxy-substituted aromatic ring remains inert under these conditions .

Reference Standard for Isomer-Specific Analysis

Given that 3-(3-ethoxy-2-methoxyphenyl)prop-2-en-1-ol (CAS 1563323-24-9) and its positional isomer 3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-ol (CAS 10231-47-7) share identical molecular formula and molecular weight (C12H16O3, 208.25 g/mol), chromatographic separation of these isomers requires careful method development [1]. The higher purity specification (97–98%) and batch-level QC documentation (NMR, HPLC, GC) available from vendors such as Bidepharm make the target compound suitable as a reference standard for developing isomer-specific analytical methods using HPLC, GC-MS, or NMR . This application supports quality control workflows in laboratories synthesizing or purifying phenylpropenol isomer mixtures .

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